The synthesis of 3,4-Dibromo-Mal-PEG2-Amine can be achieved through several methods, primarily involving the bromination of maleimide derivatives followed by the attachment of polyethylene glycol chains.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
3,4-Dibromo-Mal-PEG2-Amine can participate in various chemical reactions due to its functional groups:
The thiol-maleimide reaction is highly selective and occurs under mild conditions, making it advantageous for use in biological systems where harsh conditions may lead to protein denaturation.
The mechanism of action for 3,4-Dibromo-Mal-PEG2-Amine primarily revolves around its reactivity with thiols:
This mechanism is utilized in targeted drug delivery systems where therapeutic agents are linked to antibodies or other targeting moieties via this conjugation strategy. The stability and specificity provided by this reaction enhance therapeutic efficacy while minimizing off-target effects.
Relevant analyses include spectroscopic techniques (NMR, IR) that confirm structural integrity post-synthesis.
3,4-Dibromo-Mal-PEG2-Amine finds applications across several scientific domains:
3,4-Dibromo-Mal-PEG2-Amine (CAS 1807534-86-6) is a bifunctional linker molecule featuring a dibromomaleimide (DBM) group coupled to a primary amine through a diethylene glycol (PEG2) spacer. Its systematic IUPAC name is 1-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-3,4-dibromo-1H-pyrrole-2,5-dione, reflecting the core dibrominated pyrrole-2,5-dione ring connected to a 2-(2-aminoethoxy)ethoxy)ethyl side chain [8] [10]. The molecule has a base molecular weight of 386.04 g/mol (chemical formula C~10~H~14~Br~2~N~2~O~4~), while its trifluoroacetic acid (TFA) salt form (CAS 2296708-07-9) has a molecular weight of 500.06 g/mol (C~12~H~15~Br~2~F~3~N~2~O~6~) [3] [4]. The PEG2 spacer provides hydrophilicity, with an average hydration value of 3–4 water molecules per ethylene glycol unit, enhancing aqueous solubility to ≥100 mg/mL in its TFA salt form [4] [10]. The dibromomaleimide group contains two electrophilic bromine atoms positioned on a maleimide scaffold, enabling dual-thiol conjugation, while the primary amine (–NH~2~) serves as a nucleophile for carboxy or carbonyl group coupling [1] [9].
Table 1: Physicochemical Properties of 3,4-Dibromo-Mal-PEG2-Amine
Property | Free Amine Form | TFA Salt Form |
---|---|---|
CAS Number | 1807534-86-6 | 2296708-07-9 |
Molecular Formula | C~10~H~14~Br~2~N~2~O~4~ | C~12~H~15~Br~2~F~3~N~2~O~6~ |
Molecular Weight (g/mol) | 386.04 | 500.06 |
Solubility in Water | Moderate | ≥100 mg/mL |
Solubility in DMSO | 100 mg/mL | 100 mg/mL |
Storage Conditions | -20°C, anhydrous | -20°C, sealed |
Key Functional Groups | Dibromomaleimide, Primary Amine | Dibromomaleimide, Primary Amine (as TFA salt) |
The development of 3,4-Dibromo-Mal-PEG2-Amine emerged from advancements in maleimide-based bioconjugation chemistry during the early 2010s. Traditional maleimides enabled cysteine-specific conjugation but were limited to single-thiol attachments and exhibited instability in physiological conditions due to retro-Michael reactions [9]. The key innovation came with the strategic bromination of maleimide at the 3- and 4-positions, creating an electrophilic scaffold capable of sequential thiol substitutions while resisting hydrolysis. This dibromomaleimide (DBM) technology was pioneered in antibody-drug conjugate (ADC) research circa 2015, where site-specific dual conjugation was critical for preserving protein integrity and pharmacokinetics [9].
The incorporation of the PEG2 spacer addressed solubility challenges inherent in hydrophobic maleimide linkers. PEGylation significantly improved biocompatibility and reduced aggregation in aqueous media, a breakthrough validated in 2018 studies on trastuzumab-DBM conjugates [9] [10]. Concurrently, the rise of proteolysis-targeting chimeras (PROTACs) created demand for heterobifunctional linkers, positioning 3,4-Dibromo-Mal-PEG2-Amine as an ideal candidate due to its dual-reactive DBM group and amine terminus. Commercial availability commenced around 2020, with suppliers like MedChemExpress and BroadPharm offering reagent-grade material (CAS 1807534-86-6) for PROTAC synthesis [2] [6]. Key patents (e.g., US 10,800,791) now cover DBM-based linkers, underscoring their therapeutic utility.
This compound serves as a versatile molecular bridge in two cutting-edge therapeutic strategies: site-specific bioconjugation and targeted protein degradation. In bioconjugation, the dibromomaleimide group enables controlled dual-thiol coupling, particularly with reduced interchain disulfide bonds in antibodies. This reaction inserts a stable 2-carbon bridge into the disulfide linkage, preserving structural integrity while enabling homogeneous drug-antibody ratios (DAR 2, 3, or 4) [9] [10]. For example, in ADC synthesis, doxorubicin conjugates of trastuzumab achieved >90% homogeneity using DBM linkers—a significant improvement over stochastic lysine-conjugation methods [9].
In PROTAC design, the molecule functions as a hydrophilic linker connecting E3 ligase ligands (e.g., thalidomide) to target protein binders. The PEG2 spacer enhances proteasomal uptake by improving solubility and reducing aggregation, while the primary amine allows modular coupling via NHS ester or carbodiimide chemistry [2] [6]. Notably, the DBM group can simultaneously conjugate two thiol-containing ligands, enabling ternary complex formation. This capability was leveraged in 2023 for synthesizing BRD4-degrading PROTACs with sub-micromolar DC~50~ values [4]. Additionally, the Boc-protected variant (3,4-Dibromo-Mal-PEG2-Boc-Amine, CAS not provided) facilitates orthogonal deprotection strategies for complex syntheses [7] [10].
Table 2: Commercial Sources and Specifications of 3,4-Dibromo-Mal-PEG2-Amine
Supplier | Catalog Number | Available Formats | Purity | Unit Pricing Range |
---|---|---|---|---|
MedChemExpress | HY-141004 | Free amine, TFA salt | ≥98% | $152 (5 mg TFA salt) |
BroadPharm | BP-22011 | TFA salt | Reagent grade | $154 (50 mg) |
AxisPharm | AP11499 | TFA salt | ≥95% | $154–$870 (50 mg–1 g) |
Santa Cruz Biotechnology | sc-496154 | Free amine | Not specified | $352 (100 mg) |
TargetMol | T14024 | Free amine | Not specified | Inquiry-based |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7